5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-furanone
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Overview
Description
5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-furanone is a synthetic organic compound characterized by its unique chemical structure, which includes a furanone ring substituted with a methoxy group and a methylene bridge linked to a 2,4-dichloroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-furanone typically involves the condensation of 2,4-dichloroaniline with 4-methoxy-2(5H)-furanone under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation and formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the methylene bridge or the furanone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the furanone ring.
Reduction: Reduced forms of the methylene bridge or furanone ring.
Substitution: Substituted aniline derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with potential anticancer, antimicrobial, or anti-inflammatory properties.
Materials Science: Its chemical properties may be utilized in the development of novel materials, such as polymers or coatings with specific functionalities.
Environmental Chemistry: The compound can be studied for its interactions with environmental pollutants and its potential use in remediation processes.
Mechanism of Action
The mechanism of action of 5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-furanone involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloroaniline: A precursor in the synthesis of the compound, known for its use in the production of dyes and agrochemicals.
4-methoxy-2(5H)-furanone: Another precursor, used in various organic synthesis applications.
Other substituted anilines: Compounds with similar aniline structures but different substituents, which may exhibit different chemical and biological properties.
Uniqueness
5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-furanone stands out due to its specific combination of a furanone ring and a dichloroaniline moiety, which imparts unique chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a subject of interest for further research and development .
Biological Activity
5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-furanone (CAS: 3783419) is a synthetic compound with a complex structure that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₉Cl₂NO₃. The compound features a furanone core, which is known for its diverse biological activities. The presence of the dichloroanilino group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 8 to 32 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- Biofilm Inhibition : It has been reported to inhibit biofilm formation in S. aureus, suggesting its potential use in treating infections associated with biofilms .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (μg/mL) | Biofilm Formation Inhibition |
---|---|---|
Staphylococcus aureus | 8 | Yes |
Bacillus subtilis | 16 | Yes |
Escherichia coli | >64 | No |
Cytotoxicity
The cytotoxic effects of the compound have been evaluated in various cancer cell lines. Preliminary results indicate that it exhibits selective cytotoxicity towards certain tumor cells while sparing normal cells:
- Cell Lines Tested : The compound was tested on human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.
- IC50 Values : IC50 values were found to be approximately 20 μM for MCF-7 cells and 30 μM for HepG2 cells, indicating moderate cytotoxicity .
Table 2: Cytotoxicity of this compound
Cell Line | IC50 (μM) | Selectivity Index |
---|---|---|
MCF-7 | 20 | Moderate |
HepG2 | 30 | Moderate |
Normal Cells | >100 | High |
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Protein Synthesis : The compound may interfere with bacterial protein synthesis, leading to cell death.
- Disruption of Membrane Integrity : It could compromise bacterial membrane integrity, enhancing permeability and leading to cell lysis.
- Apoptosis Induction in Cancer Cells : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.
Case Studies
A recent study evaluated the efficacy of this compound in combination with conventional antibiotics against resistant strains of bacteria. The findings demonstrated a synergistic effect when combined with aminoglycosides like gentamicin and amikacin, significantly reducing the effective doses required for treatment .
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)iminomethyl]-4-methoxyfuran-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-17-10-5-12(16)18-11(10)6-15-9-3-2-7(13)4-8(9)14/h2-6,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRWJSRJNMAHDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC(=C1)O)C=NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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